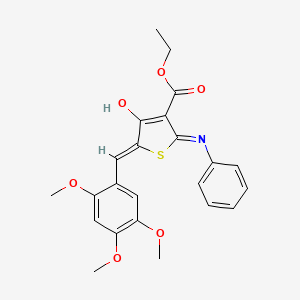![molecular formula C18H19N3O3S2 B11611262 Methyl 3-({2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoyl}amino)-4-methylthiophene-2-carboxylate](/img/structure/B11611262.png)
Methyl 3-({2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoyl}amino)-4-methylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 3-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]PROPANAMIDO}-4-METHYLTHIOPHENE-2-CARBOXYLATE is a complex organic compound that features a thiophene ring, a pyridine ring, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]PROPANAMIDO}-4-METHYLTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents include malononitrile, acetylacetone, and various halogenating agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize waste. This could include the use of continuous flow reactors and green chemistry principles to ensure environmentally friendly production .
Análisis De Reacciones Químicas
Types of Reactions
METHYL 3-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]PROPANAMIDO}-4-METHYLTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., iodine, bromine), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can lead to the formation of halogenated derivatives, while reduction can yield deoxygenated products .
Aplicaciones Científicas De Investigación
METHYL 3-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]PROPANAMIDO}-4-METHYLTHIOPHENE-2-CARBOXYLATE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of METHYL 3-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]PROPANAMIDO}-4-METHYLTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyano-4,6-dimethyl-2-pyridone: A related compound with similar structural features and biological activities.
2,3-Dihydro[1,3]oxazolo[3,2-a]pyridinium salts: Compounds with similar pyridine-based structures and potential therapeutic applications.
Uniqueness
METHYL 3-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]PROPANAMIDO}-4-METHYLTHIOPHENE-2-CARBOXYLATE is unique due to its combination of a thiophene ring and a pyridine ring, along with its specific functional groups. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C18H19N3O3S2 |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
methyl 3-[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylpropanoylamino]-4-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C18H19N3O3S2/c1-9-6-11(3)20-17(13(9)7-19)26-12(4)16(22)21-14-10(2)8-25-15(14)18(23)24-5/h6,8,12H,1-5H3,(H,21,22) |
Clave InChI |
LFPJGEIQPDQEOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1C#N)SC(C)C(=O)NC2=C(SC=C2C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-6-[4-(diethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11611180.png)
![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11611194.png)
![2-Isopropyl-5-methylphenyl {[7-(3-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[4,3-C]pyrimidin-3-YL]methyl} ether](/img/structure/B11611195.png)
![7-cyclohexyl-6-imino-N,13-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11611204.png)
![N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B11611210.png)
![(3E)-6-(ethylsulfonyl)-3-[(3E)-2-oxo-4-phenylbut-3-en-1-ylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11611219.png)
![Methyl 2'-amino-3'-cyano-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B11611224.png)
![(5E)-1-(4-methoxyphenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11611242.png)
![2-methoxy-4-[3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate](/img/structure/B11611250.png)
![(7Z)-7-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11611258.png)
![methyl {3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11611267.png)
![2-(2-Cyanoethyl)-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11611272.png)

![(4E)-4-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-methylisoxazol-5(4H)-one](/img/structure/B11611275.png)
